molecular formula C9H7BrN2O B8388287 4-(3-bromophenyl)-1,3-dihydro-2H-Imidazol-2-one

4-(3-bromophenyl)-1,3-dihydro-2H-Imidazol-2-one

Cat. No. B8388287
M. Wt: 239.07 g/mol
InChI Key: UUWFNAFSAAYHPO-UHFFFAOYSA-N
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Patent
US07157490B2

Procedure details

To a mixture of 3-bromophenacyl bromide (0.5 g, 1.8 mmol), urea (0.32 g, 5.3 mmol), and ammonium acetate (0.40 g, 5.4 mmol) in water (10 mL) was added glacial acetic acid (0.32 g, 5.4 mmol). The reaction mixture was heated at reflux overnight. After cooling to room temperature, the mixture was extracted with three portions of ethyl acetate, and the combined extracts were dried (magnesium sulfate) and concentrated under reduced pressure to give a brown residue which was triturated with diethyl ether to afford the desired product. LC/MS 238.9 and 240.9 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5](=O)[CH2:6]Br.[NH2:12][C:13]([NH2:15])=[O:14].C([O-])(=O)C.[NH4+].C(O)(=O)C>O>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:12][C:13](=[O:14])[NH:15][CH:6]=2)[CH:9]=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C(CBr)=O)C=CC1
Name
Quantity
0.32 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with three portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown residue which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1NC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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